

# Spectroscopic Data of 1-(4-(Trifluoromethoxy)phenyl)ethanamine: A Technical Guide

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

1-(4-

Compound Name: *(Trifluoromethoxy)phenyl)ethanamine*  
ne

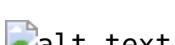
Cat. No.: B047667

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a summary of the expected spectroscopic data for **1-(4-(trifluoromethoxy)phenyl)ethanamine**, a compound of interest in pharmaceutical research and development. Due to the limited availability of specific experimental spectra in the public domain for this exact molecule, this document outlines the anticipated Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data based on the analysis of its structural components and data from analogous compounds. Detailed, generalized experimental protocols for obtaining such data for aromatic amines are also provided.

## Compound Information

Property	Value
IUPAC Name	1-(4-(Trifluoromethoxy)phenyl)ethanamine
CAS Number	123195-23-3
Molecular Formula	C <sub>9</sub> H <sub>10</sub> F <sub>3</sub> NO
Molecular Weight	205.18 g/mol
Structure	

## Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for **1-(4-(trifluoromethoxy)phenyl)ethanamine**. These predictions are based on established principles of spectroscopy and data from structurally related molecules.

**Table 1: Predicted <sup>1</sup>H NMR Spectral Data**

Solvent: CDCl<sub>3</sub>, Reference: TMS ( $\delta$  0.00 ppm)

Chemical Shift ( $\delta$ , ppm)	Multiplicity	Integration	Assignment
~ 7.35	d	2H	Ar-H (ortho to -CH(NH <sub>2</sub> )CH <sub>3</sub> )
~ 7.15	d	2H	Ar-H (ortho to -OCF <sub>3</sub> )
~ 4.20	q	1H	-CH(NH <sub>2</sub> )CH <sub>3</sub>
~ 1.60	s (broad)	2H	-NH <sub>2</sub>
~ 1.45	d	3H	-CH(NH <sub>2</sub> )CH <sub>3</sub>

**Table 2: Predicted <sup>13</sup>C NMR Spectral Data**

Solvent:  $\text{CDCl}_3$ , Reference:  $\text{CDCl}_3$  ( $\delta$  77.16 ppm)

Chemical Shift ( $\delta$ , ppm)	Assignment
~ 148	Ar-C (-OCF <sub>3</sub> )
~ 144	Ar-C (-CH(NH <sub>2</sub> )CH <sub>3</sub> )
~ 128	Ar-CH (ortho to -CH(NH <sub>2</sub> )CH <sub>3</sub> )
~ 121	Ar-CH (ortho to -OCF <sub>3</sub> )
~ 120 (q, $J \approx 257$ Hz)	-OCF <sub>3</sub>
~ 51	-CH(NH <sub>2</sub> )CH <sub>3</sub>
~ 25	-CH(NH <sub>2</sub> )CH <sub>3</sub>

**Table 3: Predicted IR Spectral Data**

Wavenumber ( $\text{cm}^{-1}$ )	Intensity	Assignment
3400-3200	Medium, Broad	N-H stretch (primary amine)
3100-3000	Medium	C-H stretch (aromatic)
2980-2850	Medium	C-H stretch (aliphatic)
1620-1580	Medium to Strong	N-H bend (primary amine)
1510, 1450	Medium to Strong	C=C stretch (aromatic ring)
1260-1100	Strong	C-O stretch (aryl ether) and C-F stretch (-OCF <sub>3</sub> )
1100-1000	Strong	C-N stretch

**Table 4: Predicted Mass Spectrometry (EI) Data**

m/z	Relative Intensity	Assignment
205	Moderate	$[M]^+$ (Molecular Ion)
190	High	$[M-CH_3]^+$
176	High	$[M-NH_2-CH_3]^+$
145	Moderate	$[C_7H_4OF_3]^+$
117	Low	$[C_7H_4F_3]^+$
91	Low	$[C_7H_7]^+$

## Experimental Protocols

The following are detailed, generalized methodologies for acquiring the spectroscopic data for an aromatic amine like **1-(4-(trifluoromethoxy)phenyl)ethanamine**.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation:
  - Accurately weigh 5-10 mg of the solid sample of **1-(4-(trifluoromethoxy)phenyl)ethanamine**.
  - Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d,  $CDCl_3$ ) in a clean, dry vial.
  - Ensure the sample is fully dissolved. Gentle vortexing or sonication may be applied if necessary.
  - Using a Pasteur pipette, transfer the solution into a standard 5 mm NMR tube.
  - The final solution height in the NMR tube should be approximately 4-5 cm.
  - Cap the NMR tube securely.
- Instrument Setup and Data Acquisition:

- Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.
- Lock the spectrometer on the deuterium signal of the solvent.
- Shim the magnetic field to achieve optimal homogeneity, indicated by a sharp and symmetrical lock signal.
- Acquire a proton (<sup>1</sup>H) NMR spectrum. Typical parameters include a 30-45° pulse angle, a spectral width of 12-16 ppm, and a sufficient number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.
- Acquire a carbon-13 (<sup>13</sup>C) NMR spectrum. This will require a larger number of scans (e.g., 1024 or more) due to the low natural abundance of <sup>13</sup>C. Proton decoupling is typically used to simplify the spectrum and improve signal-to-noise.

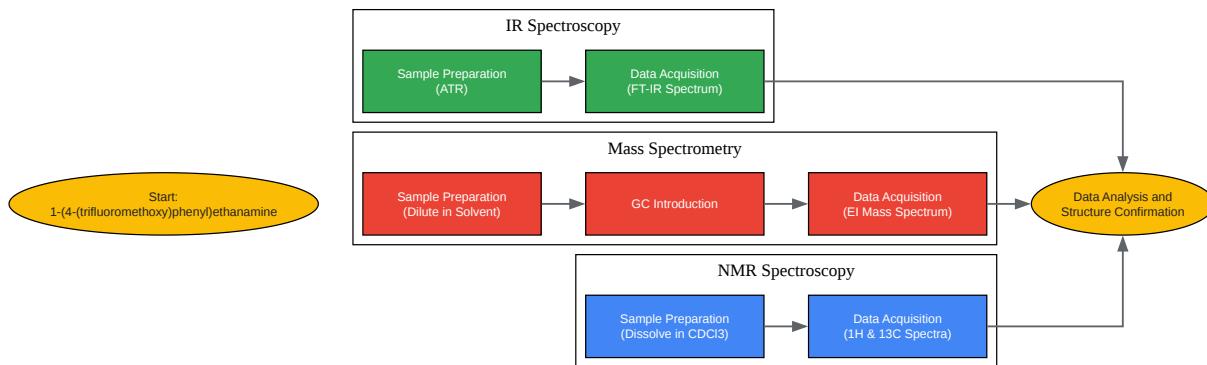
## Infrared (IR) Spectroscopy

- Sample Preparation (Attenuated Total Reflectance - ATR):
  - Place a small amount of the liquid or solid **1-(4-(trifluoromethoxy)phenyl)ethanamine** directly onto the ATR crystal.
  - If the sample is a solid, apply pressure using the instrument's clamp to ensure good contact between the sample and the crystal.
- Instrument Setup and Data Acquisition:
  - Record a background spectrum of the empty ATR crystal.
  - Place the sample on the crystal and record the sample spectrum.
  - The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
  - Typically, spectra are collected over the range of 4000-400 cm<sup>-1</sup> with a resolution of 4 cm<sup>-1</sup>.

## Mass Spectrometry (MS)

- Sample Preparation and Introduction (Electron Ionization - EI with GC-MS):
  - Prepare a dilute solution of **1-(4-(trifluoromethoxy)phenyl)ethanamine** in a volatile organic solvent (e.g., dichloromethane or methanol) at a concentration of approximately 1 mg/mL.
  - Inject a small volume (e.g., 1  $\mu$ L) of the solution into the gas chromatograph (GC).
  - The GC will separate the compound from the solvent and any impurities before it enters the mass spectrometer.
- Instrument Setup and Data Acquisition:
  - Set the GC oven temperature program to ensure good separation and peak shape. A typical program might start at 50°C, hold for 1 minute, and then ramp up to 250°C at 10°C/minute.
  - The mass spectrometer is typically operated in electron ionization (EI) mode at 70 eV.
  - The mass analyzer is set to scan a mass range appropriate for the compound, for example, m/z 40-400.

## Experimental Workflow

[Click to download full resolution via product page](#)

Caption: Generalized workflow for the spectroscopic analysis of **1-(4-(trifluoromethoxy)phenyl)ethanamine**.

- To cite this document: BenchChem. [Spectroscopic Data of 1-(4-(Trifluoromethoxy)phenyl)ethanamine: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b047667#1-4-trifluoromethoxy-phenyl-ethanamine-spectroscopic-data-nmr-ir-ms>

#### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)